![molecular formula C7H14ClNO B1435510 8-Oxa-4-azaspiro[2.6]nonane hydrochloride CAS No. 1803561-68-3](/img/structure/B1435510.png)
8-Oxa-4-azaspiro[2.6]nonane hydrochloride
Overview
Description
8-Oxa-4-azaspiro[2.6]nonane hydrochloride (8-oxa-ASN) is an organic compound containing nitrogen, oxygen, and hydrogen atoms, and is classified as an azaspiro compound. It is a relatively small molecule, but has a large range of potential applications in scientific research, such as in biochemical and physiological studies. In
Scientific Research Applications
Medicinal Chemistry
8-Oxa-4-azaspiro[2.6]nonane hydrochloride: is a compound of interest in medicinal chemistry due to its heterocyclic structure, which is often found in pharmacologically active molecules. Its bicyclic framework can serve as a scaffold for developing new therapeutic agents . Researchers are exploring its potential as a building block for synthesizing novel drugs that can interact with various biological targets.
Chemical Synthesis
In the realm of chemical synthesis, this compound is valued for its spirocyclic system, which is a key feature in many natural products and pharmaceuticals. It provides a versatile starting point for the synthesis of complex molecules through various organic reactions . Its stability and reactivity under different conditions are subjects of ongoing research.
Materials Science
8-Oxa-4-azaspiro[2.6]nonane hydrochloride: has potential applications in materials science, particularly in the development of new materials with unique properties. Its rigid structure could be utilized in creating polymers or small molecule networks with specific mechanical or chemical characteristics.
Environmental Science
The environmental impact of chemicals is an important area of study. This compound’s effects on ecosystems and its biodegradability are crucial for assessing its environmental footprint. Research may focus on its use in environmentally friendly processes or its role in pollution control strategies .
Biotechnology
In biotechnology, 8-Oxa-4-azaspiro[2.6]nonane hydrochloride could be investigated for its interactions with biological macromolecules. It might be used in enzyme inhibition studies or as a probe to understand biological pathways. Its application in diagnostic tools or biosensors is another potential area of exploration.
Pharmacology
Pharmacologically, this compound’s effects on various physiological systems can be studied. It may act as an agonist or antagonist to certain receptors, influencing drug design and discovery processes . Its pharmacokinetics and pharmacodynamics are essential for determining its therapeutic potential.
properties
IUPAC Name |
8-oxa-4-azaspiro[2.6]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-4-8-7(2-3-7)6-9-5-1;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSBVOIGNVZLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)COC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-4-azaspiro[2.6]nonane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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